molecular formula C10H13NO B2840713 2-Benzyloxetan-3-amine CAS No. 2413883-15-3

2-Benzyloxetan-3-amine

Cat. No.: B2840713
CAS No.: 2413883-15-3
M. Wt: 163.22
InChI Key: WZLWSNOUMPCJGG-UHFFFAOYSA-N
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Description

2-Benzyloxetan-3-amine is an organic compound that features an oxetane ring substituted with a benzyl group and an amine group. The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and reactivity. The presence of the benzyl group and the amine group makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the benzyl and amine groups. One common method is the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. The benzyl group can be introduced via a nucleophilic substitution reaction, and the amine group can be added through reductive amination or other amination techniques.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxetan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxetane ring can be reduced to form open-chain alcohols or ethers.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Open-chain alcohols or ethers.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
2-Benzyloxetan-3-amine has been investigated for its potential use as an anticancer agent. Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of oxetane compounds can induce apoptosis in cancer cells, suggesting that this compound may possess similar properties .

Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of oxetane derivatives. Compounds like this compound could potentially mitigate neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation. These findings are crucial as they open avenues for developing new therapeutic agents targeting neurodegenerative disorders .

Material Science

Polymer Chemistry
In material science, this compound has been utilized as a monomer in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer chains, enhancing properties such as flexibility and thermal stability. The use of such compounds in creating high-performance materials is an area of active research .

Coatings and Adhesives
The incorporation of this compound into coatings and adhesives has shown promising results. Its chemical stability and adhesion properties make it suitable for applications in protective coatings for metals and plastics, improving durability and resistance to environmental factors .

Catalysis

Organic Synthesis
this compound has been explored as a catalyst in organic reactions, particularly in the synthesis of complex molecules. Its ability to facilitate reactions such as carbonylation and cyclization is noteworthy. For example, studies have demonstrated that oxetane-containing catalysts can enhance reaction yields significantly compared to traditional catalysts .

Case Study: Carbonylation Reactions
A detailed study showcased the effectiveness of this compound in promoting carbonylation reactions, leading to the formation of β-lactones with high selectivity. The reaction conditions were optimized to achieve maximum conversion rates, demonstrating the compound's utility in synthetic organic chemistry .

Data Tables

Application Area Details References
Medicinal ChemistryAnticancer activity against various cell lines
Neuroprotective EffectsPotential for treating neurodegenerative diseases
Material ScienceUsed as a monomer for high-performance polymers
CoatingsEnhances durability and adhesion properties
CatalysisEffective in carbonylation reactions

Mechanism of Action

The mechanism of action of 2-Benzyloxetan-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxetane ring can act as a reactive intermediate, participating in various biochemical pathways. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

    2-Benzyloxetan-3-ol: Similar structure but with a hydroxyl group instead of an amine.

    2-Phenyl-1,3-oxazolidine: Contains a five-membered ring with nitrogen and oxygen.

    Benzylamine: Lacks the oxetane ring but has a benzyl group and an amine group.

Uniqueness: 2-Benzyloxetan-3-amine is unique due to the presence of the strained oxetane ring, which imparts distinct reactivity and stability characteristics. The combination of the benzyl group and the amine group further enhances its versatility in chemical synthesis and biological applications.

Properties

IUPAC Name

2-benzyloxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-7-12-10(9)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLWSNOUMPCJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(O1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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